(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
Overview
Description
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid, commonly referred to as CBPA, is an organic compound that is increasingly being used in scientific research and laboratory experiments. CBPA is a type of phenylacrylic acid, which is a subclass of carboxylic acids. It is a colorless solid that is insoluble in water and has a melting point of 160°C. The compound is used in a variety of applications, ranging from synthesis to scientific research.
Scientific Research Applications
Polymerization and Material Engineering
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid and related compounds play a significant role in the field of polymer science, specifically in the synthesis of branched, carboxylic acid-functionalized polyolefin materials. These materials are produced through palladium-catalyzed copolymerizations, offering better control over their microstructures and properties compared to traditional methods. Such advancements demonstrate the compound's application in creating materials with improved mechanical properties, which are crucial in industrial applications (Shengyu Dai & Changle Chen, 2018).
Optoelectronics and Dye-Sensitized Solar Cells (DSSCs)
The compound and its analogs are foundational in the development of dyes and sensitizers for optoelectronic devices, including DSSCs. A theoretical study highlighted the optoelectronic properties of similar molecules, showcasing their potential as nonlinear optical materials due to their significant hyperpolarizability and other electronic properties (C. Fonkem et al., 2019). Such research underpins the role of these compounds in enhancing the efficiency of solar energy conversion technologies.
Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound are explored for their therapeutic potentials. A notable study involves the design and synthesis of carboxylic acid derivatives as histone deacetylase inhibitors, displaying significant cytotoxic activity against various human cancer cell lines. This suggests the compound's utility in developing novel anticancer agents, contributing to the ongoing search for more effective treatments (Mona M Abdel-Atty et al., 2014).
Chemical Sensing and Bioimaging
Acrylic acid derivatives, including those similar to this compound, have been utilized in the development of chemical sensors and probes. A specific application involves the creation of a fluorescent probe for detecting cysteine with high selectivity, useful in bioimaging and monitoring biological processes (Xi Dai et al., 2014).
Environmental and Corrosion Science
Research into the corrosion inhibition properties of similar compounds on metal surfaces demonstrates the environmental applications of this compound derivatives. These studies contribute to the development of more efficient corrosion inhibitors, which are critical in protecting industrial equipment and infrastructure from degradation (Ahmed Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGUVJWCKSXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392921 | |
Record name | 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879642-82-7 | |
Record name | 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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